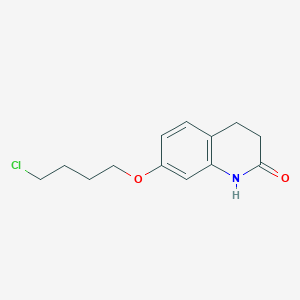

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

説明

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 120004-79-7) is a critical intermediate in synthesizing the antipsychotic drug Aripiprazole. Its structure features a 3,4-dihydroquinolin-2(1H)-one core substituted with a 4-chlorobutoxy group at the 7-position. This compound undergoes nucleophilic displacement reactions, such as with 1-(2,3-dichlorophenyl)piperazine, to form Aripiprazole, a dopamine D2 receptor partial agonist . Its crystalline form, characterized by a melting point of 103.41°C and a unique powder X-ray diffraction pattern, ensures high purity and optimal yields in large-scale pharmaceutical production .

特性

IUPAC Name |

7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMLSNBGMDJSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440419 | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120004-79-7 | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120004-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The synthesis begins with the preparation of the hydroxyquinolinone intermediate. A reported method involves:

-

Friedel-Crafts Acylation : Reacting 3-chloroaniline with γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃) to form 3,4-dihydroquinolin-2(1H)-one.

-

Hydroxylation : Directing a hydroxyl group to the 7-position via electrophilic aromatic substitution using HNO₃/H₂SO₄ followed by reduction, though regioselectivity requires careful control.

Key Reaction Parameters :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | γ-Butyrolactone, AlCl₃ | 120°C | 8 h | 65–70% |

| 2 | HNO₃ (conc.), H₂SO₄ | 0–5°C | 2 h | 45–50% |

Alkylation with 1-Bromo-4-chlorobutane

The hydroxy group at position 7 undergoes nucleophilic substitution with 1-bromo-4-chlorobutane:

Optimized Conditions :

-

Solvent : Anhydrous DMF or DMSO to enhance nucleophilicity.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) for deprotonation.

-

Molar Ratio : 1:1.2 (quinolinone:alkylating agent).

Yield Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 85°C | 14 h | 68% |

| NaH | DMSO | 90°C | 12 h | 72% |

Synthetic Route 2: Mitsunobu Reaction for Ether Formation

For substrates with sterically hindered hydroxyl groups, the Mitsunobu reaction offers improved yields:

Reagents :

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Triphenylphosphine (PPh₃).

Conditions :

Comparative Efficiency :

| Alcohol Equivalent | Phosphine | Azodicarboxylate | Yield |

|---|---|---|---|

| 1.2 eq | PPh₃ | DEAD | 85% |

| 1.5 eq | PPh₃ | DIAD | 82% |

Purification and Characterization

Purification Techniques

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25 (d, J = 8.8 Hz, 1H, ArH),

-

δ 6.75 (dd, J = 8.8, 2.4 Hz, 1H, ArH),

-

δ 6.65 (d, J = 2.4 Hz, 1H, ArH),

-

δ 4.10 (t, J = 6.4 Hz, 2H, OCH₂),

-

δ 3.55 (t, J = 6.8 Hz, 2H, CH₂Cl),

-

δ 2.90 (t, J = 7.2 Hz, 2H, CH₂CO),

-

δ 2.60 (t, J = 7.6 Hz, 2H, CH₂),

-

δ 1.95–1.80 (m, 4H, CH₂CH₂).

LC-MS (ESI+) : m/z 254.1 [M+H]⁺ (calculated for C₁₃H₁₆ClNO₂: 253.7).

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

The introduction of the hydroxyl group at the 7-position is critical. Directed ortho-metalation using Grignard reagents or lithium amides can improve regioselectivity over classical nitration-reduction.

Side Reactions in Alkylation

Competitive elimination of the alkylating agent to form alkenes is minimized by:

-

Using polar aprotic solvents.

-

Maintaining anhydrous conditions.

-

Avoiding excessive temperatures (>100°C).

Scalability and Industrial Considerations

For large-scale synthesis (>1 kg):

化学反応の分析

Types of Reactions

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorobutoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the quinolinone ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the butoxy group, while oxidation and reduction can lead to changes in the quinolinone ring structure .

科学的研究の応用

Medicinal Chemistry Applications

a. Synthesis of Aripiprazole

One of the primary applications of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is its role as an intermediate in the synthesis of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis involves alkylating the hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, which can then be further modified to produce aripiprazole .

b. Potential Antimicrobial Activity

Research suggests that compounds related to this compound exhibit antimicrobial properties. The quinoline structure is known for its biological activity, and derivatives have been studied for their efficacy against various bacterial strains .

Case Studies

a. Validation of Analytical Methods

A study validated an HPLC method for determining aripiprazole levels in pharmaceutical formulations. The method also identified impurities associated with the synthesis process, including those derived from this compound . This underscores the importance of analytical methods in ensuring the purity and quality of pharmaceutical products.

b. Pharmacological Studies

Pharmacological studies have indicated that derivatives of this compound can exhibit various biological activities. For instance, compounds synthesized from this intermediate have shown potential in treating neuropsychiatric disorders due to their interaction with dopamine receptors .

作用機序

The mechanism of action of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, in the synthesis of Aripiprazole, it serves as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

類似化合物との比較

Key Compounds :

Structural and Functional Insights :

- For instance, the bromobutoxy derivative is used in dopamine D2 receptor agonists, showing moderate to high binding affinity (Ki values in nM range) in cAMP and β-arrestin recruitment assays .

- Synthetic Yields : The chlorobutoxy compound is synthesized in high yields (61–77%) via alkylation reactions , whereas the bromobutoxy analog requires iodide displacement (e.g., NaI in acetone) for further functionalization .

Hydroxypropoxy and Morpholinoethoxy Derivatives

Examples :

- 7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: This β-blocker precursor is synthesized in 77% yield using lipase-catalyzed enantioselective methods to achieve >96% enantiomeric excess (ee) for (R)- and (S)-enantiomers .

- 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one: Substituting the chlorobutoxy group with a morpholinoethoxy moiety shifts the application to acetylcholinesterase inhibition, relevant for Alzheimer’s disease therapy .

Pharmacological Divergence :

- The hydroxypropoxy derivatives exhibit cardiovascular activity (β-blockade), while morpholinoethoxy analogs target neurological pathways, highlighting how substituent polarity and hydrogen-bonding capacity dictate biological targets.

Aromatic Quinolinone Derivatives

Oxidative aromatization of this compound yields 7-(4-chlorobutoxy)quinolin-2(1H)-one, a key intermediate for brexpiprazole (a serotonin-dopamine activity modulator). This conversion, achieved via persulfate salts and transition metals (e.g., Fe/Cu), proceeds in 80% yield on a 100 g scale .

Comparative Reactivity :

- The dihydroquinolinone core is more reactive in alkylation reactions due to reduced aromatic stabilization, whereas the aromatic quinolinone derivatives are stabilized for electrophilic substitutions.

Aripiprazole-Related Impurities

Notable Impurities :

Quality Control Significance : These impurities, structurally similar to the parent compound, underscore the need for precise synthesis conditions to avoid byproducts that compromise pharmacological efficacy .

生物活性

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, with the molecular formula CHClN O and CAS number 120004-79-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 4-chlorobutyl bromide or similar alkylating agents. The synthesis typically requires specific conditions such as temperature control and the use of bases or phase transfer catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antipsychotic Properties

Research indicates that compounds structurally related to this compound exhibit significant activity against dopaminergic receptors, suggesting potential antipsychotic effects. For instance, similar compounds have shown moderate affinity for dopamine D receptors and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Cytotoxicity

A study evaluating the cytotoxic effects of quinolinone derivatives found that certain derivatives exhibited moderate cytotoxicity against various cancer cell lines. The synthesized compounds showed varying degrees of effectiveness in inhibiting cell proliferation without inducing significant toxicity .

Inhibitory Activity Against Mycobacterium tuberculosis

Recent investigations into quinolinone derivatives have revealed their potential as inhibitors of Mycobacterium tuberculosis. The structural features of these compounds play a critical role in their inhibitory activity, with modifications leading to enhanced efficacy against this pathogen .

Case Studies

Case Study 1: Antipsychotic Activity

In a pharmacological evaluation, a series of quinolinone derivatives were tested for their ability to inhibit dopamine receptor activity. The study highlighted that this compound showed promising results comparable to established antipsychotics. The compound's mechanism was linked to its interaction with serotonin and dopamine receptors .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic properties of various quinolinone derivatives against lung cancer cell lines. Results indicated that certain modifications to the molecular structure significantly increased cytotoxicity while maintaining low toxicity levels in normal cells. This suggests a therapeutic window for further development .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | CHClN O | Varies (e.g., CHClN O) |

| CAS Number | 120004-79-7 | Varies |

| Antipsychotic Activity | Moderate (Dopamine D, Serotonin receptors) | High (e.g., Aripiprazole) |

| Cytotoxicity | Moderate against lung cancer cells | High in some derivatives |

| Tuberculosis Inhibition | Potentially effective | Effective in several cases |

Q & A

Q. What are the established synthetic routes for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1-chloro-4-iodobutane or 4-bromobutyl chloride under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key steps include nucleophilic substitution and purification via column chromatography. Reaction optimization often involves controlling temperature (60–80°C) and stoichiometric ratios to minimize byproducts like di(quinolinonylbutyl) ether analogs .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

- NMR : ¹H/¹³C NMR confirms the chlorobutoxy chain integration (δ ~3.6–3.8 ppm for OCH₂ groups) and quinolinone backbone (δ ~6.5–7.5 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is used for purity assessment. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass Spectrometry : ESI-MS identifies molecular ions ([M+H]⁺ at m/z 283.07) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function as a precursor in the synthesis of dopamine receptor ligands like aripiprazole?

The chlorobutoxy chain serves as a linker for introducing piperazine or phenylpiperazine moieties via nucleophilic substitution. For example, reacting it with 1-(2,3-dichlorophenyl)piperazine under reflux in toluene yields aripiprazole. Modifications to the chain length (e.g., bromopentoxy analogs) or quinolinone dehydrogenation (using DDQ) alter dopamine D2/D3 receptor selectivity .

Q. What are the common impurities associated with this compound in pharmaceutical formulations, and how are they quantified?

Key impurities include:

- Di(quinolinonylbutyl) ether analogs : Formed via over-alkylation (CAS 1424858-02-5) .

- Hydroxybutoxy derivatives : Result from incomplete chlorination (CAS 889443-20-3) . Quantification uses HPLC with impurity-specific reference standards (e.g., USP PAI impurities) and calibration curves validated per ICH guidelines .

Q. What strategies are employed to resolve contradictions in biological activity data for derivatives across different assay systems?

Discrepancies between in vitro binding (e.g., D2 receptor IC₅₀) and in vivo efficacy (e.g., GBL-induced DOPA synthesis) are addressed by:

- Metabolic stability assays : Assessing hepatic microsomal degradation to rule out pharmacokinetic confounders .

- Functional selectivity studies : Differentiating G-protein vs. β-arrestin signaling pathways using BRET/FRET assays .

- Stereochemical analysis : Chiral HPLC ensures enantiopurity, as minor stereoisomers may exhibit antagonist/agonist duality .

Q. What is the role of the chlorobutoxy chain in the molecular interactions of this compound with biological targets?

The 4-carbon spacer optimizes distance between the quinolinone core and arylpiperazine pharmacophore, enabling simultaneous engagement with dopamine receptor transmembrane domains and extracellular loops. Chlorine enhances lipophilicity, improving blood-brain barrier penetration. Substitution with shorter chains (e.g., propoxy) reduces D2 affinity by ~50%, highlighting the criticality of chain length .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the chlorobutoxy group .

- Impurity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect early-stage byproducts .

- Biological Assays : Employ radioligand displacement (³H-spiperone for D2) and functional cAMP assays to validate dual agonist/antagonist profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。